molecular formula C23H33ClN2O7S3 B14688217 4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate CAS No. 34775-65-0

4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate

Cat. No.: B14688217
CAS No.: 34775-65-0
M. Wt: 581.2 g/mol
InChI Key: UKNSILPDRRFKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate is a chemical compound known for its significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate involves several steps. The starting material, 8-chloro-10,11-dihydrodibenzo(b,f)thiepin, undergoes a series of reactions to introduce the piperazine and propanol groups. The final step involves the addition of dimethanesulfonate to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-piperazine maleate salt
  • 3-[4-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1,2-propanediol
  • 1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-ethoxyethyl)piperazine 2-butenedioate

Uniqueness

What sets 4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate apart from similar compounds is its specific structural configuration, which allows for unique interactions with molecular targets. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

34775-65-0

Molecular Formula

C23H33ClN2O7S3

Molecular Weight

581.2 g/mol

IUPAC Name

3-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol;methanesulfonic acid

InChI

InChI=1S/C21H25ClN2OS.2CH4O3S/c22-17-6-7-21-18(15-17)19(14-16-4-1-2-5-20(16)26-21)24-11-9-23(10-12-24)8-3-13-25;2*1-5(2,3)4/h1-2,4-7,15,19,25H,3,8-14H2;2*1H3,(H,2,3,4)

InChI Key

UKNSILPDRRFKCO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCCO)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.